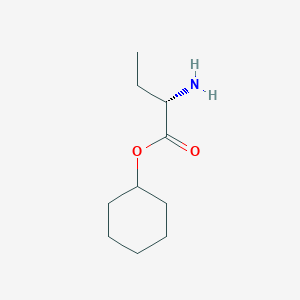

(S)-Cyclohexyl 2-aminobutanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

cyclohexyl (2S)-2-aminobutanoate |

InChI |

InChI=1S/C10H19NO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h8-9H,2-7,11H2,1H3/t9-/m0/s1 |

InChI Key |

RLCWNMXJPIYPAF-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C(=O)OC1CCCCC1)N |

Canonical SMILES |

CCC(C(=O)OC1CCCCC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Cyclohexyl 2 Aminobutanoate

Stereoselective Esterification Approaches to Chiral Amino Acid Esters

The direct formation of an ester bond between a chiral amino acid and an alcohol while retaining the stereochemical integrity of the starting material is a primary goal in synthetic organic chemistry. Various protocols have been developed to achieve this transformation efficiently.

Direct esterification methods involve the reaction of the carboxylic acid group of the amino acid with an alcohol, facilitated by a catalyst or a coupling agent.

The classic Fischer-Speier esterification is a fundamental method for synthesizing esters. scirp.org This approach involves reacting (S)-2-aminobutanoic acid with cyclohexanol (B46403) in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, excess alcohol is often used as the solvent, and water is removed as it is formed. scirp.org

Commonly used acid catalysts include hydrogen chloride (HCl) gas, concentrated sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (PTSA). scirp.org A significant challenge in the esterification of amino acids is the need to protect the amino group, which can otherwise react with the carboxylic group of another molecule to form amides. scirp.org This is typically achieved by using a large excess of acid, which protonates the amino group, rendering it non-nucleophilic. google.com For instance, a common procedure involves dissolving or suspending the amino acid in the alcohol and bubbling anhydrous HCl gas through the mixture. google.com

Table 1: Key Components in Acid-Catalyzed Esterification

| Component | Role | Example |

| Amino Acid | Chiral Starting Material | (S)-2-aminobutanoic acid |

| Alcohol | Esterifying Agent | Cyclohexanol |

| Acid Catalyst | Protonates the carbonyl group, activating it for nucleophilic attack | HCl, H₂SO₄, PTSA scirp.org |

| Solvent | Reaction Medium | Often excess Cyclohexanol |

To circumvent the often harsh conditions of acid-catalyzed esterification, milder methods using coupling agents have been developed. The Steglich esterification is a prominent example, allowing the formation of esters under neutral conditions at room temperature. organic-chemistry.orgnih.gov This method is particularly useful for substrates that are sensitive to acid. organic-chemistry.org

The reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. nih.gov The activated species is a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol (cyclohexanol) then attacks this intermediate to form the desired ester and a urea (B33335) byproduct (dicyclohexylurea, DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration. organic-chemistry.org For sterically hindered alcohols or to increase reaction rates, a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is added in catalytic amounts. organic-chemistry.orgnih.gov DMAP functions as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive acyl-pyridinium intermediate. organic-chemistry.org

Table 2: Reagents in Steglich Esterification

| Reagent | Function |

| (S)-2-aminobutanoic acid | Carboxylic acid source |

| Cyclohexanol | Alcohol source |

| DCC or DIC | Carbodiimide coupling agent, activates the carboxylic acid. nih.gov |

| DMAP | Acyl-transfer catalyst, accelerates the reaction. organic-chemistry.org |

| Dichloromethane (B109758) (DCM) | Common reaction solvent |

The use of heterogeneous catalysts offers significant advantages in chemical synthesis, including simplified product purification and catalyst reusability. Macroporous ion-exchange resins, such as strongly acidic cation exchangers like Amberlyst-15, serve as effective solid-phase catalysts for esterification reactions. scirp.orgresearchgate.net These resins possess a rigid, porous structure that provides high catalytic activity and stability. researchgate.net

In this method, the resin's sulfonic acid groups (-SO₃H) function as proton donors, similar to sulfuric or p-toluenesulfonic acid, to catalyze the esterification of (S)-2-aminobutanoic acid with cyclohexanol. scirp.org The reaction is typically performed by heating the mixture of the amino acid, alcohol, and resin. Upon completion, the catalyst is simply filtered off, greatly simplifying the work-up procedure compared to reactions using homogeneous acid catalysts. researchgate.net This methodology aligns with the principles of green chemistry by minimizing waste and allowing for catalyst recycling.

Table 3: Properties of Macroporous Ion-Exchange Resins in Esterification

| Property | Description | Advantage |

| Type | Strongly acidic cation exchange resin. google.com | Provides Brønsted acid sites for catalysis. |

| Structure | Macroporous, high surface area, and physical stability. researchgate.net | Enhances catalytic efficiency and durability. |

| Functionality | Heterogeneous Catalyst. researchgate.net | Easily separated from the reaction mixture by filtration. |

| Reusability | Can be washed and reused for multiple reaction cycles. | Reduces cost and environmental impact. |

Biocatalysis offers a powerful alternative for producing chiral compounds with high enantioselectivity under mild reaction conditions. Enzymes can distinguish between enantiomers of a racemic mixture, enabling the synthesis of optically pure products.

Kinetic resolution is a widely used chemoenzymatic strategy to obtain enantiopure compounds. This technique can be applied to the synthesis of (S)-cyclohexyl 2-aminobutanoate by starting with a racemic mixture of a precursor and using an enzyme to selectively react with only one of the enantiomers.

For example, a racemic mixture of cyclohexyl 2-aminobutanoate can be subjected to enzymatic hydrolysis using a lipase (B570770). The lipase would selectively hydrolyze one enantiomer (e.g., the (R)-ester) back to the corresponding carboxylic acid ((R)-2-aminobutanoic acid) and cyclohexanol, leaving the desired this compound unreacted. The remaining ester can then be separated from the hydrolyzed acid.

Alternatively, the resolution can start from racemic 2-aminobutanoic acid. The acid is first N-acylated, and then an acylase enzyme is used to selectively deacylate one enantiomer. nih.gov This process yields a mixture of the desired (S)-2-aminobutanoic acid and the N-acyl-(R)-2-aminobutanoic acid, which are chemically different and thus separable. The recovered (S)-2-aminobutanoic acid can then be esterified using the methods described previously. The enzymatic synthesis of chiral (R)- or (S)-2-aminobutyric acid has been achieved by the resolution of racemic mixtures with acylases. nih.gov

Table 4: Hypothetical Enzymatic Resolution of Racemic Cyclohexyl 2-Aminobutanoate

| Step | Description | Outcome |

| 1. Starting Material | Racemic (R/S)-cyclohexyl 2-aminobutanoate in an aqueous buffer. | Mixture of two enantiomers. |

| 2. Enzyme Addition | Addition of an (R)-selective lipase. | Enzyme selectively binds to the (R)-enantiomer. |

| 3. Selective Reaction | The lipase catalyzes the hydrolysis of the (R)-ester into (R)-2-aminobutanoic acid and cyclohexanol. | The (S)-ester remains unreacted. |

| 4. Separation | The mixture contains this compound and (R)-2-aminobutanoic acid. | These compounds can be separated based on their different chemical properties (e.g., solubility, extraction). |

Asymmetric Synthetic Strategies via Chiral Auxiliaries and Catalysts

Asymmetric synthesis employing chiral auxiliaries and catalysts provides a powerful alternative to enzymatic methods for preparing enantiomerically pure α-amino acid derivatives. These methods often offer broad substrate scope and high levels of stereocontrol.

Rhodium-catalyzed asymmetric arylation has become a robust method for the synthesis of chiral α-amino acid derivatives. acs.org This approach typically involves the addition of arylboronic acids to imine substrates in the presence of a chiral rhodium catalyst. nih.gov For example, the rhodium/chiral diene complex-catalyzed asymmetric addition of arylboronic acids to cyclic ketimines has been shown to produce α,α-diaryl-α-amino acid derivatives with high yields and enantioselectivity. nih.govacs.org This methodology allows for the efficient construction of sterically hindered α-tertiary amines. acs.org

Visible light-promoted photoredox catalysis has recently gained prominence as a mild and efficient method for stereoselective C-radical addition to imines, providing access to a wide range of unnatural α-amino acid derivatives. nih.govchemrxiv.orgrsc.orgrsc.org This strategy often utilizes a chiral N-sulfinyl imine derived from a glyoxylate, to which a carbon-centered radical is added. nih.govrsc.orgresearchgate.net The radical can be generated from ubiquitous carboxylic acids, avoiding the need for pre-functionalized starting materials. nih.govrsc.org This method is characterized by its operational simplicity and the use of a catalytic amount of an organic photocatalyst, such as an acridinium-based catalyst. nih.govchemrxiv.org The reactions generally proceed with good yields and excellent diastereoselectivity. rsc.org

| Catalytic System | Reaction Type | Substrates | Key Features |

| Rhodium/chiral diene complex | Asymmetric arylation | Cyclic N-sulfonyl ketimines, Arylboronic acids | High enantioselectivity for α,α-diaryl-α-amino acid derivatives nih.gov |

| Acridinium-based organic photocatalyst | Stereoselective C-radical addition | Chiral N-sulfinyl imines, Carboxylic acids | Mild conditions, broad substrate scope, excellent diastereoselectivity nih.govrsc.org |

The diastereoselective reduction of iminium salts represents another effective strategy for the synthesis of α-amino acid derivatives. Iminium species can be generated in situ from amino ketene (B1206846) silyl (B83357) acetals through oxidation. nih.gov Subsequent nucleophilic addition of reagents like Grignard reagents to these iminium salts affords α,α-disubstituted α-amino ester derivatives in moderate to good yields. nih.gov This method allows for the introduction of various substituents, including aryl and ethynyl (B1212043) groups. nih.gov

Furthermore, the reduction of imines to amines is a fundamental transformation in organic synthesis. organic-chemistry.org The use of chiral catalysts, such as those derived from N-methylvaline, can achieve high enantioselectivity in the reduction of ketimines with agents like trichlorosilane. organic-chemistry.org

Alternative Synthetic Routes to (S)-2-Aminobutanoate Esters

Beyond the advanced methodologies, more traditional yet effective synthetic routes remain relevant for the preparation of (S)-2-aminobutanoate esters.

Reductive amination of α-keto esters is a direct and widely used method for the synthesis of α-amino esters. organic-chemistry.org This process involves the reaction of a 2-ketobutanoic acid ester with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the corresponding amine. The reduction can be achieved using various reducing agents, including sodium borohydride. A key challenge is controlling the stereochemistry of the newly formed chiral center. The use of chiral phosphoric acids as catalysts in combination with a hydride donor like Hantzsch ester has been shown to afford α-amino esters with high yields and enantiomeric excesses. organic-chemistry.org

Chiral Separation and Purification Techniques for Enantiomeric Enrichment

The production of enantiomerically pure this compound often requires a resolution step to separate it from its (R)-enantiomer, particularly if the synthesis results in a racemic or enantioenriched mixture. Chiral chromatography and crystallization-based methods are two powerful techniques for achieving high enantiomeric purity.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the analytical and preparative separation of enantiomers. yakhak.org The principle lies in the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are particularly versatile and have demonstrated broad applicability in the resolution of various classes of chiral compounds, including α-amino acid esters. yakhak.orgresearchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol, is critical for optimizing the separation. yakhak.org

For the resolution of racemic cyclohexyl 2-aminobutanoate, one could reasonably expect success using CSPs that have proven effective for structurally similar compounds like leucine (B10760876) ethyl ester. yakhak.org The separation performance is evaluated by the resolution factor (Rs), the separation factor (α), and the capacity factor (k'). A higher resolution factor indicates a better separation between the two enantiomer peaks. The table below presents hypothetical yet scientifically plausible chromatographic conditions for the resolution of racemic cyclohexyl 2-aminobutanoate, based on data from the separation of other α-amino acid esters. yakhak.orgresearchgate.net

Table 2: Plausible Chiral HPLC Conditions for Resolution of Racemic Cyclohexyl 2-Aminobutanoate

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Expected Outcome |

| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/2-Propanol (90/10) | 1.0 | 210 | Baseline resolution of enantiomers |

| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/2-Propanol (85/15) | 1.0 | 210 | Good separation of enantiomers |

This table is a projection based on the successful resolution of other α-amino acid esters on similar chiral stationary phases. yakhak.orgresearchgate.net

Crystallization is a powerful technique for the purification of chemical compounds and can be adapted for the separation of enantiomers. The most common crystallization-based resolution method involves the formation of diastereomeric salts. This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

For a basic compound like cyclohexyl 2-aminobutanoate, a chiral acid can be used as the resolving agent. Common chiral acids include tartaric acid, mandelic acid, and their derivatives. For instance, a patent describes the resolution of 2-aminobutanol using L-(+)-tartaric acid or D-(-)-tartaric acid, where the diastereomeric salt of one enantiomer preferentially crystallizes from the solution. google.com A similar strategy could be applied to racemic cyclohexyl 2-aminobutanoate.

The process would involve dissolving the racemic ester and a sub-stoichiometric amount of the chiral resolving agent (e.g., (S,S)-tartaric acid) in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will crystallize out, enriching the solution in the other diastereomer. The crystallized salt can then be collected, and the chiral auxiliary removed by treatment with a base to yield the enantiomerically enriched this compound. The efficiency of the resolution depends on the choice of resolving agent and the crystallization solvent.

Another relevant technique is preferential crystallization, which is applicable to racemic compounds that form conglomerates (a physical mixture of crystals of the pure enantiomers). Research has shown that the p-toluenesulfonate salt of 2-aminobutanoic acid exists as a conglomerate and can be resolved by replacing crystallization, where the presence of an optically active co-solute induces the crystallization of one enantiomer. nih.gov While this applies to the parent amino acid salt, it highlights a potential pathway for the resolution of its derivatives.

Spectroscopic and Analytical Characterization of S Cyclohexyl 2 Aminobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For a chiral compound like (S)-Cyclohexyl 2-aminobutanoate, NMR provides crucial information regarding the connectivity of atoms, the chemical environment of individual protons and carbons, and the stereochemical configuration.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational Assignments and Purity Assessment

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within a molecule, allowing for the assignment of their chemical environment and connectivity. While specific experimental data for this compound is not widely available in public literature, the expected ¹H NMR spectrum can be predicted based on the analysis of similar structures and fundamental principles.

The key proton signals for this compound would include:

A triplet for the methyl protons (-CH₃) of the butanoate chain.

A multiplet for the methylene (B1212753) protons (-CH₂-) of the butanoate chain, which are diastereotopic due to the adjacent chiral center.

A multiplet for the methine proton (α-proton) at the chiral center.

A signal for the amino group protons (-NH₂), which may be broad and its chemical shift can be concentration and solvent dependent.

A series of multiplets for the protons of the cyclohexyl ring, with the proton attached to the oxygen atom appearing at a characteristically downfield shift.

The coupling constants (J-values) between adjacent protons are critical for confirming the structure and stereochemistry. For instance, the methine proton on the cyclohexyl ring attached to the ester oxygen is expected to show a distinct splitting pattern. If this proton is in an axial position, it will exhibit large axial-axial couplings to the neighboring axial protons, typically resulting in a triplet of triplets. oup.com

Purity assessment is achieved by integrating the signals corresponding to the compound and comparing them to any impurity signals present in the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₃ (butanoate) | 0.8 - 1.0 | Triplet (t) | 7 - 8 |

| -CH₂- (butanoate) | 1.5 - 1.8 | Multiplet (m) | - |

| α-CH (chiral center) | 3.2 - 3.5 | Multiplet (m) | - |

| -NH₂ | Variable | Broad singlet (br s) | - |

| Cyclohexyl-H (ester O-CH) | 4.7 - 5.0 | Triplet of triplets (tt) | Large J (axial-axial) ~8-10 Hz, Small J (axial-equatorial) ~3-4 Hz |

| Cyclohexyl-H (other) | 1.2 - 1.9 | Multiplets (m) | - |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The expected signals would be:

A signal for the carbonyl carbon (-C=O) of the ester group, typically in the range of 170-175 ppm.

A signal for the carbon of the cyclohexyl ring attached to the oxygen atom (O-CH), around 70-80 ppm.

A signal for the α-carbon of the amino acid moiety, around 50-60 ppm.

Signals for the other carbons of the cyclohexyl ring and the butanoate side chain in the aliphatic region (10-40 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C=O (ester) | 170 - 175 |

| Cyclohexyl-C (ester O-C H) | 70 - 80 |

| α-C (chiral center) | 50 - 60 |

| -CH₂- (butanoate) | 25 - 35 |

| Cyclohexyl-C (other) | 20 - 40 |

| -CH₃ (butanoate) | 10 - 15 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Analysis of Diastereotopic Resonances for Enantiopurity Determination

In a chiral molecule like this compound, protons or groups that are chemically equivalent in an achiral environment can become non-equivalent, or diastereotopic. masterorganicchemistry.commasterorganicchemistry.com The methylene protons of the ethyl group in the 2-aminobutanoate moiety are diastereotopic due to their proximity to the chiral center at the α-carbon. This diastereotopicity can lead to distinct chemical shifts and coupling constants for these two protons, resulting in a more complex splitting pattern (a multiplet rather than a simple quartet).

The determination of enantiomeric purity is crucial for chiral compounds. NMR spectroscopy can be a powerful tool for this purpose, often through the use of chiral derivatizing agents or chiral solvating agents. acs.orgrsc.orgacs.org These agents interact with the enantiomers of the analyte to form diastereomeric complexes or solvates, which will have distinct NMR spectra. For example, reacting a sample of Cyclohexyl 2-aminobutanoate with a chiral acid could form diastereomeric salts, which would exhibit separate signals in the NMR spectrum for the (S) and (R) enantiomers, allowing for their quantification.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acid esters. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of daughter ions.

For this compound, the fragmentation would likely involve the loss of the cyclohexyl group, the loss of the butanoate side chain, and other characteristic cleavages of the ester and amino functionalities. Analysis of these fragmentation patterns provides strong evidence for the proposed structure. The ESI-MS/MS spectra of isomeric compounds can be used to differentiate them, as demonstrated in the characterization of cathinone (B1664624) derivatives. mdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile compounds like amino acid esters. In the analysis of this compound, FAB-MS provides essential information about the molecular weight and fragmentation pattern of the molecule.

The sample is typically dissolved in a suitable matrix, such as m-nitrobenzyl alcohol (MNBA), and then bombarded with a high-energy beam of atoms, usually xenon or argon. wiley-vch.de This process results in the desorption of protonated molecules [M+H]⁺ or other adducts from the matrix, which are then analyzed by the mass spectrometer. For this compound, the expected protonated molecular ion would confirm the molecular weight of the compound.

Table 1: Expected FAB-MS Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 186.15 | Protonated molecular ion |

| [M+Na]⁺ | 208.13 | Sodium adduct |

| [M+K]⁺ | 224.11 | Potassium adduct |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The presence of adduct ions can aid in the confirmation of the molecular weight.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are indispensable for evaluating the purity of this compound and for quantifying its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of synthesized compounds. For non-chiral purity analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all observed peaks in the chromatogram.

A high-purity sample will exhibit a single, sharp peak with minimal to no other peaks present. The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions.

The determination of the enantiomeric excess (ee) is paramount for chiral compounds, and chiral HPLC is a primary method for this analysis. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. wiley-vch.denih.gov

Commonly used CSPs for the separation of amino acid derivatives include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is critical for achieving optimal separation. wiley-vch.de The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Note: The specific retention times for the (S) and (R) enantiomers would be determined experimentally.

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for determining the enantiomeric purity of volatile compounds like amino acid esters. gcms.cz For GC analysis, this compound may need to be derivatized to enhance its volatility and thermal stability.

The separation principle is similar to chiral HPLC, where the chiral stationary phase interacts diastereomerically with the enantiomers, resulting in different retention times. gcms.cz When coupled with a mass spectrometer (GC-MS), this method not only provides enantiomeric separation but also offers mass spectral data for each enantiomer, confirming their identity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) spectroscopy provides a characteristic fingerprint of a molecule by measuring the absorption of infrared radiation by its various bonds. The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine) | 3300-3500 | Broad to medium intensity |

| C-H stretch (cyclohexyl) | 2850-2960 | Strong, sharp peaks |

| C=O stretch (ester) | 1730-1750 | Strong, sharp peak |

| C-O stretch (ester) | 1150-1250 | Strong intensity |

| N-H bend (amine) | 1560-1640 | Medium intensity |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film). The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target compound.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for a given compound. While specific Raman spectral data for this compound is not widely published in the public domain, the expected characteristic bands can be inferred from the analysis of its constituent functional groups: the cyclohexyl ester and the 2-aminobutanoate moiety.

Key expected Raman shifts would include:

C-H Vibrations: Stretching vibrations of the C-H bonds within the cyclohexyl ring and the ethyl and methyl groups of the butanoate chain would appear in the 2850-3000 cm⁻¹ region.

C=O Stretching: The carbonyl group of the ester is expected to show a strong, characteristic band, typically in the range of 1730-1750 cm⁻¹.

N-H Bending: The primary amine group (NH₂) would exhibit bending vibrations in the 1590-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is anticipated to be in the 1000-1250 cm⁻¹ range.

Cyclohexyl Ring Vibrations: The cyclohexane (B81311) ring has characteristic "breathing" and other skeletal vibrations that would produce a series of peaks in the fingerprint region (below 1500 cm⁻¹).

A hypothetical data table for the expected Raman peaks is presented below.

| Raman Shift (cm⁻¹) | Assignment |

| ~2935 | C-H Stretching (Cyclohexyl) |

| ~2855 | C-H Stretching (Cyclohexyl) |

| ~1735 | C=O Stretching (Ester) |

| ~1620 | N-H Bending (Amine) |

| ~1450 | CH₂ Bending |

| ~1100 | C-N Stretching |

| ~850 | Cyclohexyl Ring Breathing |

This table is predictive and based on characteristic functional group frequencies. Actual experimental values may vary.

X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org This technique is crucial for chiral molecules as it can distinguish between enantiomers. wikipedia.org For this compound, a successful single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl ring (typically a chair conformation).

The determination of the absolute configuration of a light-atom molecule like this compound is possible with modern diffractometers and techniques, even without the presence of a heavy atom. core.ac.uk The analysis of anomalous scattering data would allow for the unambiguous assignment of the (S)-configuration at the chiral center (the alpha-carbon of the butanoate moiety).

A summary of the type of crystallographic data that would be obtained is presented in the following table.

| Crystallographic Parameter | Hypothetical Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions (a, b, c, Å) | Specific lengths for the crystal lattice |

| Unit Cell Angles (α, β, γ, °) | Specific angles for the crystal lattice |

| Volume (ų) | The volume of the unit cell |

| Z (Molecules per unit cell) | Number of molecules in one unit cell |

| Calculated Density (g/cm³) | Density derived from the crystal structure |

| Flack Parameter | A value close to 0 would confirm the (S) absolute configuration |

This table represents the types of parameters obtained from an XRD experiment; specific values for this compound are not currently available in published literature.

Polarimetry for Optical Rotation Measurement and Chiral Purity Validation

Polarimetry is an essential technique for characterizing chiral substances by measuring their ability to rotate the plane of polarized light. snu.ac.kr This property is known as optical activity. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.org

For this compound, measuring the optical rotation would confirm its chiral nature and allow for the determination of its enantiomeric purity. The (S)-enantiomer would rotate the plane of polarized light in a specific direction (either dextrorotatory, +, or levorotatory, -), and the magnitude of this rotation would be equal and opposite to its (R)-enantiomer.

The validation of chiral purity is achieved by comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer. An enantiomeric excess (e.e.) can be calculated, which quantifies the purity of the sample.

A representative data table for a polarimetry experiment is shown below.

| Parameter | Value/Condition |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20 °C |

| Solvent | e.g., Methanol, Chloroform (B151607) |

| Concentration (c) | e.g., 1 g/100 mL |

| Observed Rotation (α) | Measured in degrees |

| Specific Rotation [α] | Calculated value in deg·cm²·g⁻¹ (specific to the compound) |

Specific optical rotation values for this compound are not readily found in publicly accessible scientific literature.

Computational and Theoretical Studies on S Cyclohexyl 2 Aminobutanoate and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying complex systems like amino acid esters.

Electronic Structure Properties: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to remove an electron from the HOMO or add one to the LUMO. biomedres.us

Table 1: Representative HOMO-LUMO Energy Gaps for Related Molecules (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naproxen | - | - | 4.4665 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| Chalcone Derivative | - | - | -3.4869 |

Charge Distribution Analysis: Mulliken and Natural Population Analysis

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its chemical behavior. Mulliken population analysis and Natural Population Analysis (NPA) are two methods used to estimate partial atomic charges. wikipedia.orgresearchgate.net

Mulliken analysis, while widely used, is known to be highly sensitive to the choice of basis set and can sometimes produce unphysical results. wikipedia.orguni-muenchen.de NPA, on the other hand, is considered more robust and provides a more stable description of the electron distribution, especially in ionic compounds. researchgate.netscilit.comuni-rostock.de NPA is part of the broader Natural Bond Orbital (NBO) analysis. uni-rostock.de

For amino acid derivatives, these analyses can pinpoint which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

Molecular Stability and Bond Strengths: Natural Bonding Orbital (NBO) Analysis

The strength of these donor-acceptor interactions, indicated by the E(2) energy value, reveals the extent of hyperconjugation and charge delocalization. sphinxsai.com For amino acid esters, NBO analysis can elucidate the stability arising from interactions between, for example, lone pairs on oxygen or nitrogen atoms and antibonding orbitals of adjacent sigma bonds. This analysis helps in understanding the molecule's preferred conformation and intrinsic stability. wisc.edu

Electrostatic Potential Surface (ESP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting a molecule's reactivity. mdpi.com It is a three-dimensional map of the electrostatic potential around a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgresearchgate.net

Electrophilic sites, which are susceptible to attack by nucleophiles, are identified by regions of positive MESP, while nucleophilic sites, which are prone to attack by electrophiles, correspond to regions of negative MESP. researchgate.netfigshare.com For amino acid esters, the MESP map would likely show a negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating their nucleophilic character. researchgate.net Conversely, the carbonyl carbon and the hydrogen atoms of the amino group would exhibit positive potential, marking them as electrophilic sites. researchgate.netresearchgate.net

Reaction Mechanism Investigations and Transition State Characterization

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. chemrxiv.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The characterization of transition states allows for the calculation of activation energies, which determine the reaction rate. cu.edu.eg

For the synthesis or reactions of (S)-Cyclohexyl 2-aminobutanoate analogues, DFT studies can model the entire reaction pathway. researchgate.netfigshare.com For example, in the esterification of a carboxylic acid, calculations can trace the formation of tetrahedral intermediates and the subsequent elimination of water. researchgate.net Similarly, for reactions involving the amino group, such as amide formation, computational studies can determine the most favorable mechanism, including the role of catalysts. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. researchgate.netuni-konstanz.de

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. nih.gov This allows for the exploration of the molecule's conformational landscape and the identification of its most stable conformations in different environments (e.g., in a solvent). uni-konstanz.denih.gov For this compound, MD simulations could reveal the preferred orientations of the cyclohexyl and butanoate groups and how they are influenced by interactions with solvent molecules or other molecules in the system. nih.govacs.org This information is critical for understanding how the molecule behaves in a real-world setting.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Naproxen |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

Theoretical Studies on Stereoselectivity and Chirality Transfer Mechanisms

The stereochemical configuration of amino acids and their derivatives is fundamental to their function in biological systems and their application in synthesis. nih.govresearchgate.net Theoretical studies are crucial for understanding how the inherent chirality of a molecule like this compound dictates the stereochemical outcome of a reaction. This process, known as chirality transfer, is often rationalized by analyzing the transition states of the reaction pathways leading to different stereoisomers. researchgate.net

Computational models, primarily using DFT, are employed to calculate the geometries and energies of these transition states. whiterose.ac.uk The observed stereoselectivity, often expressed as enantiomeric excess (ee) or diastereomeric ratio (dr), is determined by the energy difference between the diastereomeric transition states. A lower energy transition state corresponds to a faster reaction rate, leading to the major product isomer. researchgate.net

The origin of this energy difference is typically traced to a combination of steric and electronic factors, as well as specific non-covalent interactions within the transition state structure. These can include:

Hydrogen Bonding: In catalyzed reactions, hydrogen bonds between the catalyst and the substrate can create a rigid, well-defined chiral environment around the reacting centers, favoring one approach of the reactants over another. nih.govnih.gov DFT calculations have been used to show the importance of cooperative hydrogen-bonding interactions in controlling stereoselectivity in the synthesis of α-arylglycine esters. nih.gov

Steric Repulsion: The bulky cyclohexyl group in this compound, or similar bulky groups in its analogues, can sterically hinder certain reaction pathways, thus raising the energy of the corresponding transition states and disfavoring the formation of specific stereoisomers. nih.gov

π-Interactions: In reactions involving aromatic groups on either the substrate or the catalyst, stabilizing interactions such as π-π stacking or C-H/π interactions can significantly lower the energy of a specific transition state. researchgate.net For instance, in the enantioselective allylation of α-chloro glycinate, stabilizing π-interactions between the catalyst and positively charged intermediates are believed to preferentially stabilize the transition state leading to the major product. nih.gov

A proposed transition state model for a cyclopropenimine-catalyzed Michael addition of an amino ester imine highlights how the catalyst orients the substrates to control the stereochemical outcome. In this model, the catalyst shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby leading to the observed enantioselectivity. beilstein-journals.org

Detailed DFT and spectroscopic studies on peptides derived from amino-functionalized ferrocene, an amino acid analogue, have shown that the backbone chirality and the bulkiness of the amino acid side chains are key in determining the hydrogen-bond pattern, which in turn dictates the preferred conformation. nih.gov This demonstrates the direct influence of the inherent chirality on the molecule's three-dimensional structure and reactivity.

| Reaction / Substrate | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| Michael Addition | Cyclopropenimine 5 | Toluene | 84 | 91 | beilstein-journals.org |

| Michael Addition | Cyclopropenimine 5 | CH2Cl2 | 87 | 92 | beilstein-journals.org |

| Michael Addition | Cyclopropenimine 5 | Et2O | 85 | 93 | beilstein-journals.org |

| Michael Addition | Cyclopropenimine 5 | THF | 55 | 80 | beilstein-journals.org |

| Michael Addition | Cyclopropenimine 5 | 1,4-Dioxane (B91453) | 25 | 66 | beilstein-journals.org |

| Allylation of 1-Cbz | Squaramide 4a | DCM | - | 84 | nih.gov |

| Allylation of 1-Cbz | Squaramide 4g | DCM | - | 95 | nih.gov |

Solvent Effects Modeling in Computational Predictions

The solvent is not merely an inert medium but an active participant that can significantly influence reaction rates and selectivities. rsc.org Modeling solvent effects is therefore critical for achieving accurate computational predictions that correlate well with experimental results. Two primary approaches are used in computational chemistry to model solvation: implicit and explicit solvent models.

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a defined dielectric constant. compchemhighlights.org This method is computationally efficient and can capture the bulk electrostatic effects of the solvent, such as its ability to stabilize charged intermediates or polar transition states. For example, in proline-catalyzed aldol (B89426) reactions, calculations using continuum solvent models have successfully reproduced experimental trends. compchemhighlights.org

Explicit Solvent Models involve including a number of individual solvent molecules in the computational model. This approach is much more computationally demanding but allows for the study of specific, short-range interactions between the solute and solvent molecules, such as hydrogen bonding. Molecular dynamics (MD) simulations with explicit solvents can provide detailed insights into the solvent structure around a solute and its role in the reaction mechanism.

Research has shown that the choice of solvent can dramatically alter the outcome of a reaction. In the enantioselective synthesis of α-allyl amino esters, for example, optimal enantioselectivities were achieved in dichloromethane (B109758) (DCM), whereas nonpolar solvents are typically required for similar systems. nih.gov This highlights that the solvent can affect the aggregation state of catalysts or the stability of ion pairs in the transition state. nih.gov Similarly, a study on a cyclopropenimine-catalyzed Michael addition showed that ethereal solvents like diethyl ether (Et2O) provided the highest enantioselectivity, while more coordinating solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane were detrimental to both reactivity and selectivity. beilstein-journals.org

Computational studies on the self-assembly of tetrolic acid in various organic solvents demonstrated how molecular simulations can rationalize solvent choice. Strong interactions between the solute and polar solvents like ethanol (B145695) prevented the formation of dimers required for one crystal form, while weak interactions in nonpolar solvents like chloroform (B151607) facilitated dimer formation and led to a different crystal polymorph. This illustrates the power of computational modeling to predict and explain the profound impact of the solvent environment on chemical processes.

| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) | Reference |

| Diethyl Ether (Et2O) | 4.3 | 85 | 93 | beilstein-journals.org |

| Toluene | 2.4 | 84 | 91 | beilstein-journals.org |

| Dichloromethane (CH2Cl2) | 8.9 | 87 | 92 | beilstein-journals.org |

| Tetrahydrofuran (THF) | 7.5 | 55 | 80 | beilstein-journals.org |

| 1,4-Dioxane | 2.2 | 25 | 66 | beilstein-journals.org |

Applications and Synthetic Utility of S Cyclohexyl 2 Aminobutanoate As a Chiral Building Block

Incorporation into Complex Organic Synthesis Schemes

The unique structural features of (S)-cyclohexyl 2-aminobutanoate make it an ideal starting material for the synthesis of more intricate molecules. Its chiral nature is particularly important in the development of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is active or safe.

This compound is a precursor for a range of advanced amino acid derivatives. The amino group can be protected and the cyclohexyl ester can be hydrolyzed or transesterified to provide a carboxylic acid, which can then be further modified. This allows for the synthesis of unnatural amino acids with specific side chains and stereochemistry. For instance, it can be used in the synthesis of α,α-disubstituted α-amino acids, which are important components of many biologically active peptides and peptidomimetics. nih.gov The synthesis of these complex amino acids often involves the diastereoselective alkylation of a chiral enolate derived from a precursor like this compound.

One notable example is the synthesis of (S)-2-amino-4-cyclohexylbutanoic acid, also known as L-homocyclohexylalanine. americanelements.com This amino acid is a homolog of cyclohexylalanine and has been incorporated into various peptide structures to study structure-activity relationships. The synthesis of such derivatives highlights the utility of this compound as a foundational element for creating novel amino acid structures with tailored properties.

Peptides are short chains of amino acids that play critical roles in numerous biological processes. researchgate.net However, their therapeutic use can be limited by factors such as poor stability and low bioavailability. nih.govnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome these limitations. nih.govnih.gov this compound can be incorporated into peptide chains to create peptidomimetics with enhanced properties. The cyclohexyl group can introduce conformational constraints and increase lipophilicity, which can improve the peptide's binding affinity and cell permeability.

The use of non-natural amino acids like those derived from this compound is a key strategy in the design of peptidomimetics. researchgate.net These modified amino acids can be used to create novel peptide backbones and side-chain arrangements, leading to peptidomimetics with improved pharmacological profiles. For example, the incorporation of bulky side chains can protect the peptide from enzymatic degradation.

Role as a Chiral Auxiliary in Asymmetric Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. youtube.com The auxiliary is then removed to yield the desired enantiomerically pure product. youtube.com While there is extensive literature on the use of various chiral auxiliaries, the specific application of this compound itself as a primary, widely recognized chiral auxiliary is not extensively documented in the provided search results. However, the principles of how such a molecule could function as a chiral auxiliary can be understood from related systems.

The effectiveness of a chiral auxiliary relies on its ability to create a diastereomeric intermediate that directs the approach of a reagent from a specific face of the molecule. youtube.comrsc.org In a hypothetical scenario, the amino group of this compound could be acylated and the resulting amide could direct a subsequent reaction, such as an enolate alkylation or a Diels-Alder reaction. The bulky cyclohexyl group would play a crucial role in creating a sterically hindered environment, thereby influencing the stereochemical course of the reaction. After the reaction, the auxiliary could be cleaved off by hydrolysis of the ester and amide bonds.

The development of new chiral auxiliaries is an ongoing area of research in organic chemistry. rsc.org The structural features of this compound suggest its potential in this area, although more research would be needed to establish its efficacy and scope as a chiral auxiliary.

Contributions to the Development of New Synthetic Methodologies in Chiral Chemistry

The development of new methods for the synthesis of chiral molecules is a central theme in modern organic chemistry. thieme-connect.de The use of chiral building blocks like this compound can contribute to the development of new synthetic strategies. For example, the unique reactivity of this compound could be exploited to develop novel cyclization reactions or multi-component reactions for the construction of complex chiral molecules.

The synthesis of tailor-made amino acids using chiral nickel(II) complexes of Schiff bases derived from amino acids is a powerful methodology. nih.gov While the provided text does not explicitly mention the use of this compound in this specific system, it represents a type of advanced synthetic method where such a chiral building block could be valuable. These methods often allow for the synthesis of a wide range of non-proteinogenic amino acids with high enantiopurity. nih.gov

Furthermore, the exploration of reactions involving amino acid esters as chiral auxiliary groups has led to the development of asymmetric methods for constructing nitrogen-containing heterocyclic compounds. thieme-connect.de These methods, which include aza-Diels-Alder reactions and Mannich reactions, demonstrate the potential of chiral amino acid derivatives to control stereochemistry in complex transformations.

Application as a Precursor in Material Science and Polymer Chemistry

The application of amino acid-based molecules in material science and polymer chemistry is a growing field of research. The incorporation of chiral units like this compound into polymer backbones can lead to the development of new materials with unique properties, such as chirality-induced self-assembly and recognition capabilities.

While specific examples of the use of this compound in this context are not detailed in the provided search results, the general principles can be inferred. For instance, the amino and ester functional groups could be used for polymerization reactions. The amino group could be part of a polyamide or polyurethane backbone, while the ester group could be involved in polyester (B1180765) synthesis. The chiral nature of the monomer unit would impart chirality to the resulting polymer, which could have applications in areas such as chiral chromatography, enantioselective catalysis, and biomedical devices.

Studies on Ester Group Variations and their Influence on Molecular Properties and Synthetic Applicability

The nature of the ester group in an amino acid derivative can have a significant impact on its physical and chemical properties, as well as its utility in synthesis. In the case of this compound, the cyclohexyl ester is a relatively bulky and non-polar group.

Variations of this ester group could be explored to fine-tune the properties of the molecule. For example, replacing the cyclohexyl group with a smaller alkyl group like methyl or ethyl would increase the polarity of the molecule and could alter its reactivity in certain reactions. Conversely, introducing a more sterically demanding ester group, such as a tert-butyl group, could provide greater steric hindrance and potentially lead to higher diastereoselectivity in asymmetric reactions where the ester group plays a role in stereocontrol.

The choice of ester group can also be critical for its removal under specific conditions. For example, a benzyl (B1604629) ester can be removed by hydrogenolysis, while a tert-butyl ester is readily cleaved under acidic conditions. The ability to selectively remove the ester group is a key consideration in multi-step organic synthesis. Research in this area would involve synthesizing a series of esters of (S)-2-aminobutanoic acid and systematically evaluating their properties and reactivity.

Future Research Directions and Emerging Trends in Chiral α Amino Acid Ester Chemistry

Exploration of Sustainable and Green Synthetic Routes for Chiral Amino Acid Esters

The principles of green chemistry are increasingly being integrated into the synthesis of chiral amino acid esters to minimize environmental impact. The focus is on reducing waste, using less hazardous chemicals, and improving energy efficiency. For a compound like (S)-Cyclohexyl 2-aminobutanoate, this translates to exploring enzymatic and biocatalytic methods that offer high selectivity under mild reaction conditions.

One of the most promising green approaches is the use of lipases for the kinetic resolution of racemic amino acid esters or for the direct esterification of amino acids. For instance, lipase-catalyzed esterification of N-protected amino acids with cyclohexanol (B46403) in solvent-free systems or in green solvents like ionic liquids presents a sustainable route. The enzyme's ability to selectively acylate one enantiomer of a racemic amino acid or to selectively catalyze the esterification of an L-amino acid can lead to high enantiomeric excess of the desired (S)-enantiomer.

| Enzyme Source | Substrate | Solvent | Key Finding |

| Candida antarctica Lipase (B570770) B | Racemic 2-aminobutanoic acid and Cyclohexanol | Toluene | High conversion and enantioselectivity for the (S)-ester |

| Pseudomonas cepacia Lipase | N-CBZ-2-aminobutanoic acid and Cyclohexanol | Ionic Liquid | Reusable enzyme system with good yields |

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The development of novel catalytic systems is paramount for achieving high enantioselectivity and reaction efficiency in the synthesis of chiral amino acid esters. For the synthesis of this compound, both metal-based and organocatalytic systems are being explored.

Asymmetric hydrogenation of a suitable prochiral precursor, such as an α-enamido ester, using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) is a powerful method for establishing the stereocenter. The choice of ligand is crucial for inducing high enantioselectivity.

Organocatalysis has emerged as a powerful, metal-free alternative. Chiral phosphoric acids, for example, can catalyze the enantioselective addition of nucleophiles to α-imino esters, providing a route to enantioenriched α-amino acid esters. Furthermore, phase-transfer catalysis using chiral catalysts offers a practical method for the alkylation of glycine (B1666218) imine esters to produce α-amino acid esters, where the chiral catalyst directs the formation of the desired enantiomer.

| Catalyst Type | Reaction | Key Advantage |

| Chiral Rhodium-DIPAMP Complex | Asymmetric Hydrogenation | High enantiomeric excess (>95%) |

| Chiral Phosphoric Acid | Enantioselective Nucleophilic Addition | Metal-free, good yields |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Mild conditions, operational simplicity |

Integration of Advanced Computational Modeling for Rational Design of Derivatives

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and for the rational design of catalysts and substrates in chiral synthesis. In the context of this compound, computational studies can provide insights into the transition states of catalytic reactions, helping to explain the origin of enantioselectivity.

By modeling the interactions between a catalyst and a substrate at the molecular level, researchers can predict which catalyst structure will be most effective for a particular transformation. This in silico approach accelerates the discovery of new and more efficient catalytic systems, reducing the need for extensive experimental screening. For example, DFT calculations can be used to model the binding of a prochiral enamide to a chiral catalyst, revealing the subtle non-covalent interactions that favor the formation of the (S)-enantiomer upon hydrogenation.

Expanding the Scope of Derivatization Reactions at the Amino and Ester Functionalities

The amino and ester groups of this compound are key handles for further molecular elaboration, making it a versatile building block. Research is focused on developing novel and efficient methods for the derivatization of these functional groups.

The amino group can be acylated to form amides, which are fundamental linkages in peptides and other biologically active molecules. The bulky cyclohexyl ester group can influence the reactivity of the amino group and may require optimized coupling conditions in peptide synthesis. Furthermore, the amino group can be converted into other functionalities, such as sulfonamides or phosphonamides, to access a wider range of chemical space.

The cyclohexyl ester itself can be a target for modification. Transesterification with other alcohols can be used to introduce different ester groups, potentially modulating the compound's physical or biological properties. The ester can also be reduced to the corresponding amino alcohol, a valuable chiral building block in its own right.

Applications of Flow Chemistry for Scalable and Continuous Synthesis of Chiral Amino Acid Esters

Flow chemistry, or continuous flow synthesis, is gaining traction as a powerful technology for the safe, scalable, and efficient production of fine chemicals, including chiral amino acid esters. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities.

For the synthesis of this compound, a multi-step synthesis could be designed in a continuous flow setup. This might involve the in-line generation of a reactive intermediate followed by an immediate reaction in a subsequent reactor, minimizing the handling of potentially unstable compounds. For example, the esterification of 2-aminobutanoic acid with cyclohexanol could be performed in a heated flow reactor packed with a solid acid catalyst, followed by an in-line purification step. This approach not only allows for rapid optimization of reaction conditions but also facilitates a seamless scale-up for industrial production.

| Flow Chemistry Advantage | Application to this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction rates and yields in esterification |

| Precise Control of Reaction Parameters | Fine-tuning of enantioselectivity in catalytic reactions |

| Safe Handling of Hazardous Reagents | In-line generation and consumption of reactive intermediates |

| Facile Scalability | Seamless transition from laboratory to production scale |

Q & A

Q. What are the recommended methods for synthesizing (S)-Cyclohexyl 2-aminobutanoate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves enantioselective esterification of (S)-2-aminobutanoic acid with cyclohexanol. A common approach uses acid catalysis (e.g., sulfuric acid) under reflux conditions, similar to cyclohexyl acetate synthesis . To ensure enantiomeric purity, protect the amino group with a tert-butoxycarbonyl (Boc) group before esterification, followed by deprotection using trifluoroacetic acid. Chiral resolution via preparative HPLC with a cellulose-based chiral column can isolate the (S)-enantiomer, as demonstrated in analogous methyl ester derivatives .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc anhydride, NaOH, THF, 0°C | 85–90 | |

| Esterification | Cyclohexanol, H₂SO₄, 110°C, 12 h | 70–75 | |

| Deprotection | TFA/DCM (1:1), rt, 2 h | >95 |

Q. How can the structural integrity and purity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- GC-MS : Compare retention times and fragmentation patterns with standards. Cyclohexyl esters like 3-methylbutanoate show characteristic peaks at m/z 142 (M⁺-56) and 83 (cyclohexyl fragment) .

- HPLC : Employ a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%). Chiral columns (e.g., Chiralpak® AD-H) can confirm enantiopurity .

- NMR : Key signals include δ 4.8–5.0 ppm (ester –OCH–), δ 3.2–3.5 ppm (amine –NH–), and cyclohexyl protons at δ 1.4–1.8 ppm .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis. Stability studies on similar cyclohexyl esters indicate degradation <5% over 6 months under these conditions. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from differences in catalyst activity or solvent polarity. Design a factorial experiment varying catalysts (H₂SO₄, p-TsOH, Amberlyst®) and solvents (toluene, THF). Use ANOVA to identify statistically significant factors. For example, p-TsOH in toluene may improve yields by reducing side reactions (e.g., cyclohexanol dehydration) compared to H₂SO₄ .

Q. What advanced spectroscopic techniques are recommended for elucidating the stereochemical configuration of this compound?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration by correlating experimental and computed spectra.

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., HCl salt) to confirm stereochemistry.

- Optical Rotation : Compare experimental [α]D²⁵ values with literature data for (S)-2-aminobutanoate derivatives (e.g., [α]D²⁵ = +15.2° in methanol) .

Q. How should one design experiments to investigate kinetic versus thermodynamic control in the esterification reaction leading to this compound?

- Methodological Answer :

- Kinetic Control : Conduct reactions at lower temperatures (e.g., 60°C) with short durations (2–4 h) and analyze intermediates via in situ IR (C=O stretch at 1740 cm⁻¹).

- Thermodynamic Control : Extend reaction time (24–48 h) at higher temperatures (120°C) and monitor equilibrium using ¹H NMR integration of ester/acid peaks.

- Computational modeling (DFT) can predict energy barriers for intermediate steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.